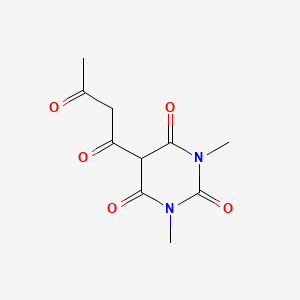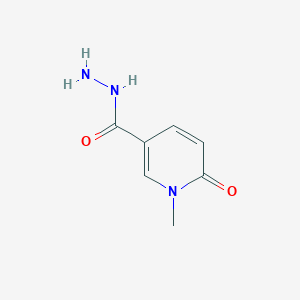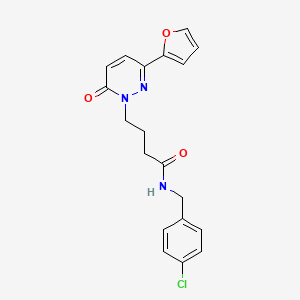![molecular formula C13H20N2O3S2 B2691594 N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2094506-19-9](/img/structure/B2691594.png)
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DASPMI, and its chemical formula is C14H20N2O2S2.
科学的研究の応用
DASPMI has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DASPMI has been used as a selective blocker of AMPA receptors, which are involved in synaptic transmission and plasticity. DASPMI has also been shown to have potential applications in cancer research, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, DASPMI has been used as a lead compound for the development of new drugs targeting AMPA receptors.
作用機序
DASPMI acts as a selective blocker of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. The mechanism of action of DASPMI has been extensively studied, and it is considered to be a reliable and selective blocker of AMPA receptors.
Biochemical and Physiological Effects:
DASPMI has been shown to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the reduction of neuronal activity, and the improvement of cognitive function. In cancer cells, DASPMI inhibits the proliferation and induces apoptosis, which can lead to the death of cancer cells. In the central nervous system, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. Furthermore, DASPMI has been shown to improve cognitive function in animal models, which suggests its potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
DASPMI has several advantages and limitations for lab experiments. One of the advantages is its selectivity for AMPA receptors, which makes it a reliable tool for studying the role of AMPA receptors in various physiological and pathological conditions. Furthermore, DASPMI has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of DASPMI is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on DASPMI. One of the directions is the development of new drugs targeting AMPA receptors based on the structure of DASPMI. Furthermore, the potential applications of DASPMI in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, should be further explored. Additionally, the mechanisms underlying the anticancer effects of DASPMI should be investigated in more detail, which can lead to the development of new cancer therapies. Overall, the research on DASPMI has significant potential for the development of new drugs and the advancement of various fields of science.
合成法
The synthesis of DASPMI involves the reaction of 2-acetylthiophene with diethyl sulfamoyl chloride and sodium hydride. The resulting product is then reacted with propargyl bromide, and the final product is obtained after purification through column chromatography. The synthesis method of DASPMI has been reported in various scientific journals, and it is considered to be a reliable and efficient method for obtaining the compound.
特性
IUPAC Name |
N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-4-12(16)14-10-9-11-7-8-13(19-11)20(17,18)15(5-2)6-3/h4,7-8H,1,5-6,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAOLFWNUMVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)